REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1.[NH3:11]>O1CCOCC1>[NH2:11][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of two isomers
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
separated by column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of hexane/ethyl acetate (from 0% to 45% of ethyl acetate)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |